Bienvenue dans la boutique en ligne BenchChem!

Pomalidomide-PEG4-COOH

PROTAC linker design physicochemical properties CRBN ligand conjugates

Pomalidomide-PEG4-COOH (WO2017184995A1) is a CRBN-recruiting PROTAC building block featuring a PEG4 linker with terminal carboxylic acid. The PEG4 spacer provides validated spatial geometry essential for productive ternary complex formation; substituting alternate linker lengths without re-optimization risks suboptimal degradation. The COOH group enables direct EDC/NHS amide coupling to amine-bearing warheads, eliminating extra synthetic steps required by alkyne/azide variants. Used in ultra-potent degraders (FC-11, DC50=40 pM). Procure the exact building block from published routes to ensure assay reproducibility.

Molecular Formula C24H31N3O10
Molecular Weight 521.523
CAS No. 2138440-81-8
Cat. No. B2741950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-COOH
CAS2138440-81-8
Molecular FormulaC24H31N3O10
Molecular Weight521.523
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)
InChIKeyCAANPUBZFFRWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide-PEG4-COOH (CAS 2138440-81-8): A Defined CRBN Ligand-Linker Conjugate for PROTAC Procurement and Development


Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a synthetic E3 ligase ligand-linker conjugate incorporating a pomalidomide-based cereblon (CRBN)-recruiting moiety and a four-unit polyethylene glycol (PEG4) linker terminating in a carboxylic acid functional group . The compound is disclosed in patent WO2017184995A1 as a building block for proteolysis-targeting chimera (PROTAC) technology, enabling the synthesis of bifunctional molecules that induce proximity between CRBN and target proteins for ubiquitin-proteasome-mediated degradation [1]. It has a molecular formula of C₂₄H₃₁N₃O₁₀, a molecular weight of 521.52 g/mol, and is supplied as a viscous liquid or solid with purity specifications typically ≥95% [2].

Pomalidomide-PEG4-COOH (CAS 2138440-81-8) Cannot Be Interchanged with Alternative PEG-Linker CRBN Ligands Without Validation


In PROTAC development, even slight alterations in linker length, composition, or terminal functional group can substantially alter ternary complex formation efficiency between the E3 ligase, target protein, and the degrader molecule . The four-unit PEG spacer in Pomalidomide-PEG4-COOH provides a specific spatial separation between the CRBN-binding pomalidomide moiety and the conjugation site, which directly influences the geometry of the resulting ternary complex and, consequently, degradation potency and selectivity [1]. Substituting this compound with a PEG2, PEG6, or alternative functional group variant without re-optimizing the PROTAC architecture may yield unpredictable or suboptimal degradation kinetics, as the linker serves not merely as a passive tether but as an active determinant of induced proximity . Procurement of the exact building block specified in published synthetic routes or patent examples ensures reproducibility and avoids introducing uncharacterized variables into the degradation assay.

Quantitative Differentiation Evidence for Pomalidomide-PEG4-COOH (CAS 2138440-81-8) Against Closest Structural Analogs


Hydrophilicity and Flexibility: LogP Comparison of PEG4 Linker vs. PEG2 and PEG6 Variants in CRBN Ligand Conjugates

Pomalidomide-PEG4-COOH exhibits a calculated partition coefficient (LogP) of -0.58 . In contrast, the shorter PEG2 analog Pomalidomide-PEG2-acid is expected to have a less negative (more hydrophobic) LogP due to reduced polyether oxygen content, while the longer PEG6 variant Pomalidomide-PEG6-CO2H exhibits a more negative LogP . The PEG4 linker provides 11 hydrogen bond acceptors, contributing to aqueous solubility and reduced non-specific binding compared to shorter PEG linkers . This intermediate hydrophilicity profile offers a balanced compromise between membrane permeability and aqueous solubility for PROTAC building blocks.

PROTAC linker design physicochemical properties CRBN ligand conjugates solubility optimization

Functional Group Reactivity: Carboxylic Acid vs. Amine, Alkyne, and Azide Terminal Variants for Conjugation Efficiency

Pomalidomide-PEG4-COOH terminates in a carboxylic acid functional group, enabling direct conjugation to primary amine-containing target ligands via standard amide bond formation using carbodiimide coupling reagents (e.g., EDC, DCC) . In contrast, Pomalidomide-PEG4-NH₂ hydrochloride (amine-terminal variant) requires coupling to carboxyl-containing target ligands ; Pomalidomide-PEG4-Alkyne requires Cu-catalyzed or strain-promoted click chemistry with azide-containing partners ; and Pomalidomide-PEG4-Azide requires click chemistry with alkyne-containing partners . The carboxylic acid variant is compatible with the broadest range of unmodified primary amine-containing target ligands, including most peptides and proteins, without requiring pre-functionalization with orthogonal reactive groups.

PROTAC conjugation amide bond formation carboxylic acid reactivity bifunctional linker chemistry

PROTAC Building Block Validation: Pomalidomide-PEG4-COOH-Derived FAK Degrader FC-11 Achieves DC50 of 40-370 pM

While no direct comparative degradation data for Pomalidomide-PEG4-COOH itself exists (it is a building block, not a functional degrader), the PROTAC molecule FC-11—which incorporates the pomalidomide CRBN ligand moiety with a linker and FAK-targeting warhead—demonstrates exceptional degradation potency across multiple cell lines . FC-11 achieves DC50 values of 310 pM in TM3 cells, 80 pM in PA1 cells, 330 pM in MDA-MB-436 cells, 370 pM in LNCaP cells, and 40 pM in Ramos cells, with a DC90 of 1 nM [1]. This demonstrates that pomalidomide-containing PROTAC building blocks, when appropriately conjugated, can yield degraders with sub-nanomolar potency.

PROTAC degradation efficiency FAK degrader DC50 quantification CRBN-recruiting PROTAC

Supply Chain and Quality Specifications: Purity Thresholds and Storage Stability Across Commercial Sources

Pomalidomide-PEG4-COOH is commercially available with purity specifications ranging from ≥95% to >98% depending on the vendor [1]. Sigma-Aldrich specifies a ≥95% purity and storage at 2-8°C in solid form . MedChemExpress reports 98.0% purity with storage at -20°C for up to 3 years in pure form, and DMSO solubility of 100 mg/mL (191.75 mM) . DC Chemicals reports >98% purity with storage at -20°C for 2 years as powder, and 2 weeks at 4°C or 6 months at -80°C in DMSO solution [1]. In contrast, the shorter PEG2 variant (Pomalidomide-PEG2-acid) is less widely stocked by major life science vendors, and the longer PEG6 variant (Pomalidomide-PEG6-CO2H) is specified as a liquid rather than solid . The solid physical form of Pomalidomide-PEG4-COOH facilitates accurate weighing and long-term storage stability.

PROTAC building block procurement compound purity storage stability vendor quality specifications

Validated Research Applications for Pomalidomide-PEG4-COOH (CAS 2138440-81-8) Based on Quantitative Differentiation Evidence


PROTAC Library Synthesis Requiring Direct Amide Conjugation to Primary Amine-Containing Target Ligands

Pomalidomide-PEG4-COOH is optimally deployed in synthetic workflows where the target ligand bears an accessible primary amine (e.g., lysine side chains, N-terminal amines, or synthetic amino-functionalized warheads). The terminal carboxylic acid enables direct amide bond formation using standard carbodiimide coupling chemistry (EDC/NHS), eliminating the need for orthogonal functional group installation required when using alkyne- or azide-terminal variants . This reduces synthetic steps and improves overall PROTAC synthesis efficiency.

Development of CRBN-Based PROTACs Targeting Kinases, Transcription Factors, and Epigenetic Regulators

The pomalidomide scaffold has been successfully deployed in highly potent PROTAC degraders such as FC-11, which targets focal adhesion kinase (FAK) with DC50 values as low as 40 pM . Pomalidomide-PEG4-COOH serves as a direct synthetic precursor for constructing similar CRBN-recruiting PROTACs against a broad range of oncology and immunology targets, including kinases (FAK, ALK), transcription factors, and epigenetic regulators. The PEG4 linker provides a spatial separation that has been empirically validated to support productive ternary complex formation in this context [1].

Parallel Synthesis of PROTAC Libraries with Systematic Linker Length Variation

Pomalidomide-PEG4-COOH serves as the intermediate linker-length variant in a series that includes Pomalidomide-PEG2-acid and Pomalidomide-PEG6-CO2H . The calculated LogP of -0.58 for the PEG4 variant provides a distinct physicochemical profile compared to shorter (more hydrophobic) and longer (more hydrophilic) PEG linkers . Researchers can systematically vary linker length while maintaining the same pomalidomide CRBN ligand and carboxylic acid conjugation handle, enabling structure-activity relationship (SAR) studies to identify the optimal linker geometry for maximal target degradation efficiency .

Automated PROTAC Synthesis Using CRBN-PEG4 Building Blocks

Pomalidomide-PEG4-COOH is compatible with automated synthesis platforms such as the Synple Automated Synthesis Platform, which supports CRBN-PEG based PROTAC assembly . The solid physical form (from select vendors) and well-defined storage stability (≥2 years at -20°C as powder) make it suitable for automated liquid handling and parallel synthesis workflows [2]. This enables high-throughput generation of PROTAC libraries for screening campaigns aimed at identifying optimal degraders for challenging or undruggable targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG4-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.